molecular formula C10H19NO2 B2757302 N-methoxy-N,4-dimethylcyclohexane-1-carboxamide CAS No. 910910-20-2

N-methoxy-N,4-dimethylcyclohexane-1-carboxamide

Cat. No. B2757302
CAS RN: 910910-20-2
M. Wt: 185.267
InChI Key: WIWTTWJLHKRXQH-KYZUINATSA-N
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Description

“N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule, and in this case, it seems to have a carboxamide group (-CONH2) and a methoxy group (-OCH3) attached to it, along with two methyl groups (-CH3) .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with other reagents to introduce the desired functional groups. For example, a carboxamide group might be introduced through a reaction with an amine .


Molecular Structure Analysis

Cyclohexane derivatives can adopt various conformations, including chair, boat, and twist forms. The most stable conformation often depends on the steric hindrance of the substituents . In this case, the bulky methoxy and carboxamide groups may prefer to be in equatorial positions to minimize steric strain .


Chemical Reactions Analysis

The reactivity of “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” would depend on its functional groups. The carboxamide group might be susceptible to hydrolysis, and the methoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar carboxamide and methoxy groups in “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” might increase its solubility in polar solvents compared to cyclohexane .

Scientific Research Applications

1. Organometallic Chemistry and Ligand Synthesis

N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is utilized in organometallic chemistry, particularly in the synthesis of functionalized tripodal phosphine ligands. For example, a study by Stößel et al. (1996) demonstrated the use of this compound in creating complexes with the Mo(CO)3 fragment, showing its potential in the synthesis of various organometallic compounds (Stößel et al., 1996).

2. Synthesis of Derivatives

The compound is involved in the synthesis of various chemical derivatives. Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, showcasing the versatility of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in organic synthesis (Bourke & Collins, 1996).

3. Pharmaceutical Research

In pharmaceutical research, this compound plays a role in the development of various drugs. Choi et al. (2015) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the evaluation of serotonin 1A receptors in humans using PET imaging, indicating its relevance in neuropharmacology (Choi et al., 2015).

4. Synthesis of N-Methoxy-N-methylamides

N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is used in the efficient synthesis of N-methoxy-N-methylamides. Lee and Park (2002) described a method using S,S-Di(2-pyridyl) dithiocarbonate, showcasing its utility in producing Weinreb amides, significant in organic chemistry (Lee & Park, 2002).

5. Catalysis and Coupling Reactions

The compound is also significant in catalytic processes and coupling reactions. Zheng, Zhang, and Cui (2014) reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, indicating its role in facilitating specific chemical reactions (Zheng, Zhang, & Cui, 2014).

6. Synthesis of Analgesic Compounds

It is involved in the synthesis of compounds with potential analgesic activity. Nosova et al. (2020) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the synthesis of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, indicating its applications in medicinal chemistry (Nosova et al., 2020).

properties

IUPAC Name

N-methoxy-N,4-dimethylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWTTWJLHKRXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)N(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N,4-dimethylcyclohexane-1-carboxamide

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